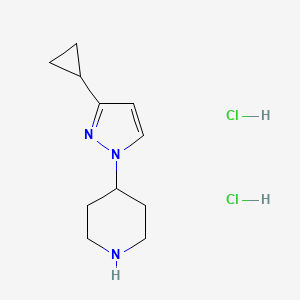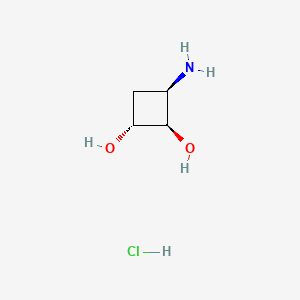
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride: is a chiral compound with significant interest in various scientific fields. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is known for its unique structural features, including a cyclobutane ring with amino and hydroxyl groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or ring-closing metathesis.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using osmium tetroxide, while the amino group can be introduced via reductive amination.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Amides, esters, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereochemistry in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for designing enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
- rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclopentane-1,2-diol hydrochloride
- rac-(1R,2R,3R)-3-(aminooxy)cyclohexane-1,2-diol hydrochloride
Uniqueness: rac-(1R,2R,3R)-3-aminocyclobutane-1,2-diol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity. Additionally, its specific functional groups allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Propiedades
Fórmula molecular |
C4H10ClNO2 |
|---|---|
Peso molecular |
139.58 g/mol |
Nombre IUPAC |
(1R,2R,3R)-3-aminocyclobutane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c5-2-1-3(6)4(2)7;/h2-4,6-7H,1,5H2;1H/t2-,3-,4-;/m1./s1 |
Clave InChI |
XZWCAWNJBCRZIU-WPFDICAFSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]1O)O)N.Cl |
SMILES canónico |
C1C(C(C1O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
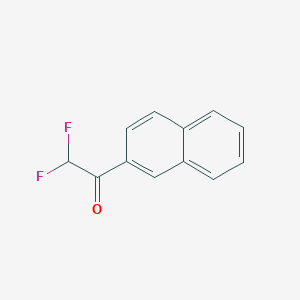
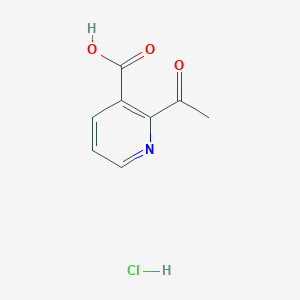
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
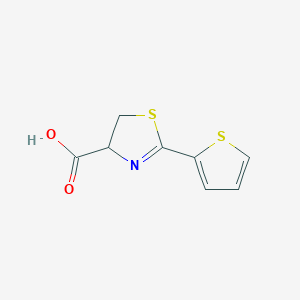
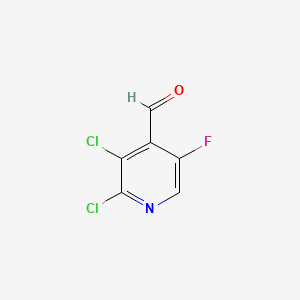
![5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
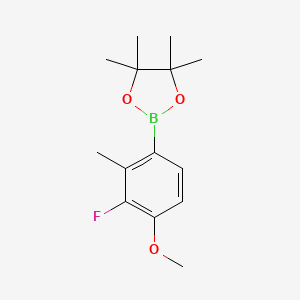

![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13460166.png)
